molecular formula C9H9N5O3 B4189418 N-methyl-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

N-methyl-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4189418
M. Wt: 235.20 g/mol
InChI Key: ZMXWGLBBJIXWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also referred to as MNPAO and has a molecular formula of C9H8N6O3.

Mechanism of Action

The mechanism of action of MNPAO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. MNPAO has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MNPAO has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, MNPAO has been shown to exhibit anti-inflammatory and antioxidant properties. MNPAO has also been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNPAO is its ease of synthesis, which makes it readily available for use in laboratory experiments. MNPAO is also stable under a wide range of conditions, making it a versatile compound for use in various research applications. However, one of the limitations of MNPAO is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are numerous future directions for research involving MNPAO. One potential area of research is in the development of new anti-cancer therapies based on MNPAO. Another potential area of research is in the development of new anti-inflammatory and antioxidant agents based on MNPAO. Additionally, the potential applications of MNPAO in the field of immunology and infectious diseases are also areas of interest for future research.

Scientific Research Applications

MNPAO has been the focus of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of MNPAO is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer properties. MNPAO has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

3-hydroxy-N-methyl-5-nitro-2-phenyltriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-10-8-9(14(16)17)11-12(13(8)15)7-5-3-2-4-6-7/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWGLBBJIXWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C(=NN(N1O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
N-methyl-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

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